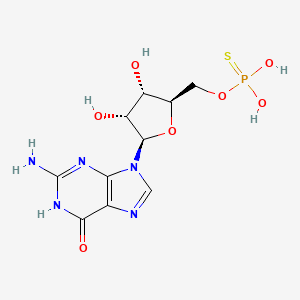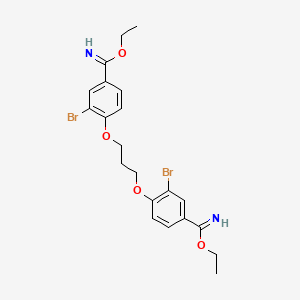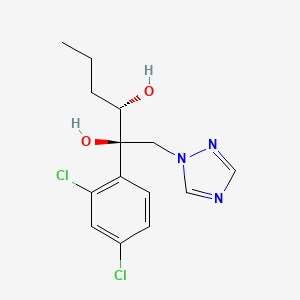
2,3-Hexanediol, 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Hexanediol, 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound that features a combination of a hexanediol backbone, a dichlorophenyl group, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Hexanediol, 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. The process may start with the preparation of the hexanediol backbone, followed by the introduction of the dichlorophenyl group and the triazole ring. Common reagents and catalysts used in these reactions include:
Hexanediol: Starting material for the backbone.
2,4-Dichlorophenyl: Introduced through electrophilic aromatic substitution.
1H-1,2,4-Triazole: Formed via cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
化学反応の分析
Types of Reactions
2,3-Hexanediol, 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
2,3-Hexanediol, 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as antifungal or antibacterial activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the triazole ring may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The dichlorophenyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,3-Hexanediol: Lacks the dichlorophenyl and triazole groups.
2-(2,4-Dichlorophenyl)-1H-1,2,4-triazole: Lacks the hexanediol backbone.
Other Triazole Derivatives: May have different substituents and properties.
Uniqueness
The uniqueness of 2,3-Hexanediol, 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
107659-55-2 |
|---|---|
分子式 |
C14H17Cl2N3O2 |
分子量 |
330.2 g/mol |
IUPAC名 |
(2R,3S)-2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexane-2,3-diol |
InChI |
InChI=1S/C14H17Cl2N3O2/c1-2-3-13(20)14(21,7-19-9-17-8-18-19)11-5-4-10(15)6-12(11)16/h4-6,8-9,13,20-21H,2-3,7H2,1H3/t13-,14-/m0/s1 |
InChIキー |
ORSQPADWPNBMRM-KBPBESRZSA-N |
異性体SMILES |
CCC[C@@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O)O |
正規SMILES |
CCCC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


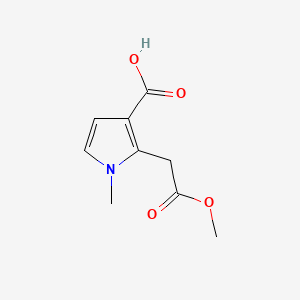
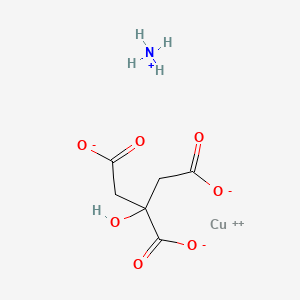
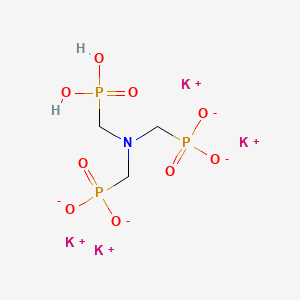


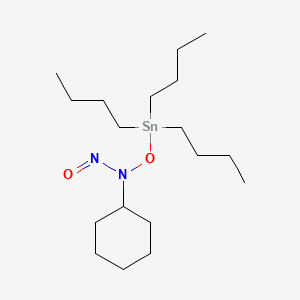
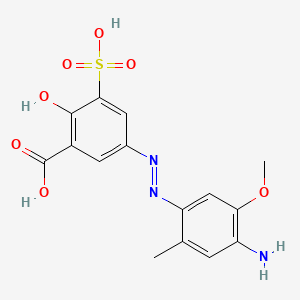

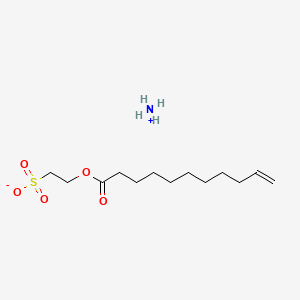
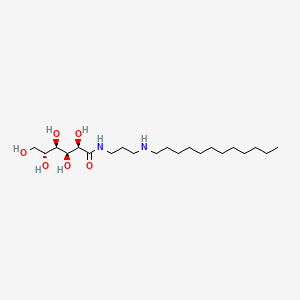
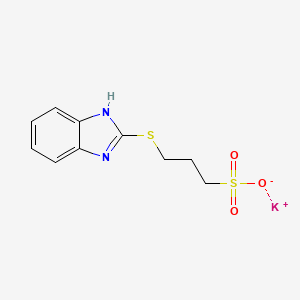
![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
